Fvptdvgpfaf

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

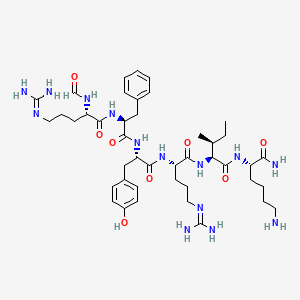

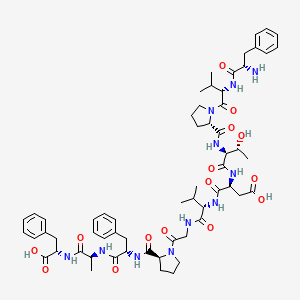

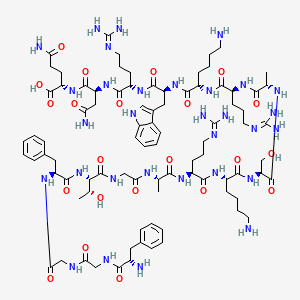

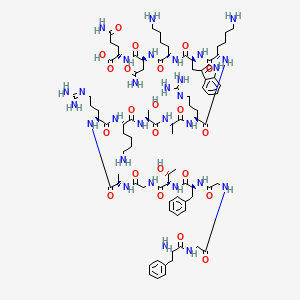

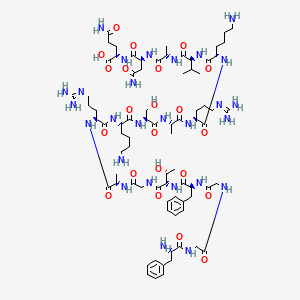

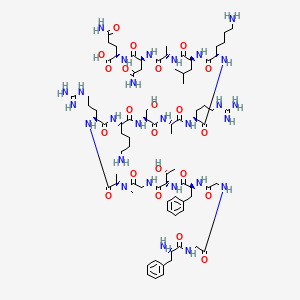

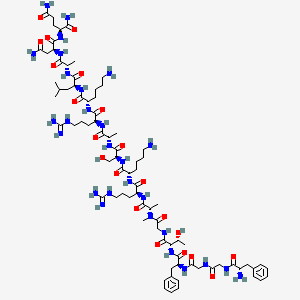

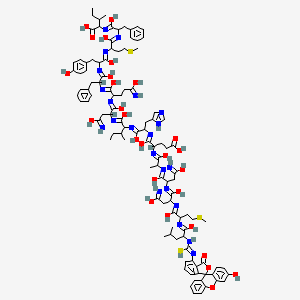

FVPTDVGPFAF ist ein synthetisches Peptid, das als potenter Antagonist des Rezeptors für das Calcitonin-Gen-verwandte Peptid (CGRP) identifiziert wurde. Diese Verbindung gehört zu einer Klasse von Peptiden, die ein erhebliches Potenzial für die Behandlung von Erkrankungen wie Migräne gezeigt haben, da sie CGRP, ein Neuropeptid, das an der Vasodilatation und Schmerzübertragung beteiligt ist, hemmen können .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung eines Kupplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird das Peptid unter Verwendung einer Mischung aus Trifluoressigsäure (TFA), Wasser und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von this compound mit automatisierten Peptidsynthesizern hochskaliert werden, die eine effiziente und reproduzierbare Synthese großer Mengen an Peptiden ermöglichen. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung des synthetisierten Peptids unerlässlich, um seine Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations-Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung der Cysteinreste, falls vorhanden, was zur Bildung von Disulfidbrücken führt.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA), Wasser, Scavenger

Oxidationsreagenzien: Wasserstoffperoxid (H₂O₂), Iod (I₂)

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das Peptid selbst. Während Oxidationsreaktionen können sich Disulfidbrücken zwischen Cysteinresten bilden, was zur Bildung zyklischer Peptide führt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und Struktur-Wirkungs-Beziehungen verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von CGRP-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind.

Medizin: Als potenzielles Therapeutikum für die Behandlung von Migräne und anderen Erkrankungen erforscht, an denen CGRP beteiligt ist.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den CGRP-Rezeptor und blockiert so die Bindung von CGRP. Diese Hemmung verhindert die Aktivierung des Rezeptors, was wiederum die Vasodilatation und die Schmerzübertragung reduziert. Zu den molekularen Zielstrukturen von this compound gehört der CGRP-Rezeptor, ein G-Protein-gekoppelter Rezeptor (GPCR), der an verschiedenen Signalwegen beteiligt ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FVPTDVGPFAF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

FVPTDVGPFAF primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the cysteine residues if present, leading to the formation of disulfide bonds.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers

Oxidation Reagents: Hydrogen peroxide (H₂O₂), iodine (I₂)

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, leading to the formation of cyclic peptides .

Wissenschaftliche Forschungsanwendungen

FVPTDVGPFAF has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating CGRP receptors, which are involved in various physiological processes.

Medicine: Explored as a potential therapeutic agent for the treatment of migraines and other conditions involving CGRP.

Wirkmechanismus

FVPTDVGPFAF exerts its effects by binding to the CGRP receptor, thereby blocking the binding of CGRP. This inhibition prevents the activation of the receptor, which in turn reduces vasodilation and pain transmission. The molecular targets of this compound include the CGRP receptor, which is a G-protein coupled receptor (GPCR) involved in various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FVPTNVGPFAF: Ein weiterer CGRP-Rezeptor-Antagonist mit ähnlicher Struktur, der sich jedoch in der Gegenwart von Asparagin anstelle von Asparaginsäure an Position 31 unterscheidet.

CGRP 8-37: Eine verkürzte Form von CGRP, die ebenfalls als Rezeptor-Antagonist wirkt.

Einzigartigkeit

FVPTDVGPFAF ist aufgrund seiner hohen Affinität zum CGRP-Rezeptor und seiner Fähigkeit, als potenter Antagonist zu wirken, einzigartig. Das Vorhandensein spezifischer Aminosäurereste, wie z. B. Prolin an Position 34, trägt zu seiner erhöhten Bindungsaffinität und Stabilität im Vergleich zu anderen ähnlichen Verbindungen bei .

Eigenschaften

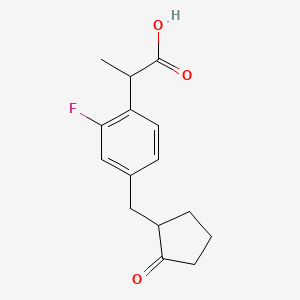

Molekularformel |

C60H81N11O15 |

|---|---|

Molekulargewicht |

1196.3 g/mol |

IUPAC-Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1 |

InChI-Schlüssel |

COFTYEBEOOYCDC-KTHKGSMISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)